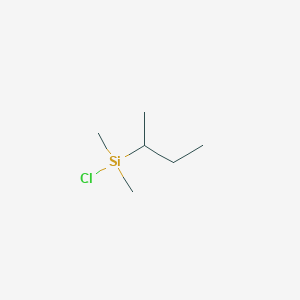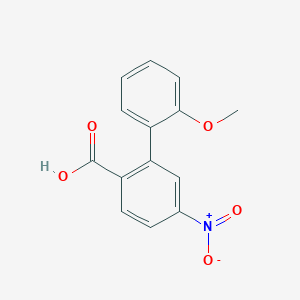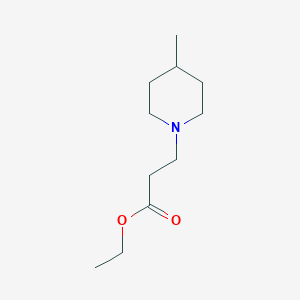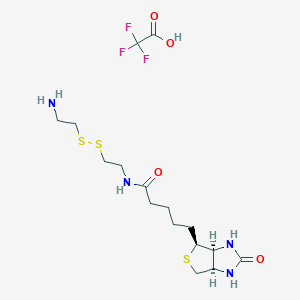
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one is a heterocyclic compound that features a trifluoromethyl group and a methyl group attached to an isoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-7-(trifluoromethyl)benzo[b]thiophen-2-yl)methanol with suitable reagents can lead to the formation of the desired isoquinolinone compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which can enhance reaction rates and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The isoquinolinone core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the isoquinolinone core can produce a dihydroisoquinolinone compound .
Applications De Recherche Scientifique
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: This compound shares a similar trifluoromethyl group but has a different core structure.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities
Uniqueness
3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one is unique due to its specific combination of a trifluoromethyl group and an isoquinolinone core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse research applications .
Propriétés
IUPAC Name |
3-methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-7-2-3-8(11(12,13)14)5-9(7)10(16)15-6/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVFCGPIZPRTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine](/img/structure/B6316316.png)





